6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one

Catalog No.
S13602883
CAS No.
1416440-41-9
M.F
C15H9Br2NO
M. Wt
379.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one

CAS Number

1416440-41-9

Product Name

6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one

IUPAC Name

6-bromo-4-(4-bromophenyl)-1H-quinolin-2-one

Molecular Formula

C15H9Br2NO

Molecular Weight

379.05 g/mol

InChI

InChI=1S/C15H9Br2NO/c16-10-3-1-9(2-4-10)12-8-15(19)18-14-6-5-11(17)7-13(12)14/h1-8H,(H,18,19)

InChI Key

ICWNTMDGRNBAEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NC3=C2C=C(C=C3)Br)Br

6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one is a chemical compound characterized by its molecular formula C15H11Br2NOC_{15}H_{11}Br_2NO. This compound features a quinoline core, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of bromine atoms and a phenyl group enhances its reactivity and biological properties. The compound's structure can be represented as follows:

  • Molecular Structure:
    • Carbon (C): 15
    • Hydrogen (H): 11
    • Bromine (Br): 2
    • Nitrogen (N): 1
    • Oxygen (O): 1

The unique arrangement of these atoms contributes to its potential applications in various fields, particularly in medicinal chemistry.

, including:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, allowing for the synthesis of diverse derivatives.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, which are useful for modifying the compound's structure.
  • Condensation Reactions: It can react with aldehydes or ketones in condensation reactions to form new compounds.

These reactions make it a versatile intermediate in organic synthesis.

Research indicates that compounds related to 6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one exhibit various biological activities, including:

  • Anticancer Properties: Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy.
  • Antimicrobial Activity: Quinoline derivatives are known for their antimicrobial properties, making this compound a candidate for further exploration in treating infections.
  • Enzyme Inhibition: Certain studies suggest that this compound may inhibit specific enzymes, which could be beneficial in drug development.

The synthesis of 6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one typically involves multi-step processes, including:

  • Starting Materials: Utilizing brominated anilines and quinoline derivatives.
  • Reagents: Common reagents include phosphorus oxychloride and various solvents like dichloromethane.
  • Reaction Conditions: Reactions often require controlled heating and specific pH adjustments to facilitate the formation of the desired product.

For example, one method involves heating 4-bromoaniline with quinoline derivatives under reflux conditions to yield the target compound .

6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one has several applications:

  • Pharmaceutical Development: Its derivatives are being explored for their potential as anticancer agents and antibiotics.
  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Material Science: The compound may find applications in developing new materials due to its unique electronic properties.

Studies on the interactions of 6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one with biological targets are ongoing. Key areas of focus include:

  • Protein Binding Studies: Understanding how this compound interacts with specific proteins can provide insights into its mechanism of action.
  • Cellular Uptake Mechanisms: Investigating how the compound is absorbed by cells can inform its bioavailability and efficacy in therapeutic applications.

Several compounds share structural similarities with 6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one. These include:

Compound NameSimilarityNotable Features
6-Bromoquinolin-4(1H)-one0.92Lacks the additional bromophenyl group
7-Bromo-3,4-dihydroquinolin-2(1H)-one0.90Has different substitution patterns
5-Bromo-3,4-dihydroquinolin-2(1H)-one0.88Variation in position of bromine
N-(4-Bromophenyl)-3-phenylpropanamide0.95Different functional group but similar aromaticity
6-Bromo-4-hydroxyquinolin-2(1H)-one0.87Hydroxy group introduces different reactivity

These comparisons highlight the uniqueness of 6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one due to its specific brominated phenyl group, which may influence its biological activity and chemical behavior significantly.

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

378.90304 g/mol

Monoisotopic Mass

376.90509 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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